(S)-3-Aminopiperidine dihydrochloride
Overview
Description
“(S)-3-Aminopiperidine dihydrochloride” is a compound that consists of a 3-aminopiperidine molecule and two hydrochloride ions . The 3-aminopiperidine part of the molecule is a type of organic compound known as an amine, which contains a nitrogen atom . The hydrochloride part of the molecule is an acid salt that results from the reaction of hydrochloric acid with an organic base .
Scientific Research Applications
Synthesis and Applications of Azo Initiators
Scientific Field
Chemical Engineering and Polymer Science
Application Summary
Azo initiators, which are similar in structure to “(S)-3-Aminopiperidine dihydrochloride”, are used in the synthesis of new polymers and hybrid materials in the form of microparticles and nanoparticles .
Methods of Application
The chemical structure of a number of commercially available or easily prepared azo initiators of radical polymerizations enables their covalent immobilization on the surface of the particles .
Results or Outcomes
These azo initiators act as initiators of radical reactions, particularly polymerizations. The paper reports chemical modifications of well-known initiators or variants of syntheses of new types of these compounds .
Antibacterial Activity of Lavender Essential Oil
Scientific Field
Microbiology and Pharmacology
Application Summary
Lavender Essential Oil (LEO), which contains compounds structurally similar to “(S)-3-Aminopiperidine dihydrochloride”, has been studied for its antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains .
Methods of Application
The study involved the use of LEO in combination with Octenidine Dihydrochloride (OCT), a well-known antiseptic, against MRSA strains .
Results or Outcomes
The study found that LEO is an efficient enhancer of the well-known antiseptic OCT against MRSA strains. It potentially influences bacterial permeation by modifying the cell wall structure .
Synthesis of Smart Hydrogels
Scientific Field
Material Science and Bioengineering
Application Summary
Smart hydrogels, which can respond to environmental stimuli such as temperature, pH, light, and electric field, have been synthesized using compounds similar to “(S)-3-Aminopiperidine dihydrochloride”. These hydrogels have found applications in various fields such as drug delivery, tissue engineering, and sensors .
Methods of Application
The synthesis of smart hydrogels involves the polymerization of monomers that contain functional groups similar to those in “(S)-3-Aminopiperidine dihydrochloride”. The resulting hydrogel can change its volume or shape in response to environmental stimuli .
Results or Outcomes
The smart hydrogels have shown promising results in various applications. For instance, in drug delivery, they can release drugs in response to specific stimuli, improving the efficiency of drug delivery. In tissue engineering, they can mimic the natural extracellular matrix, promoting cell growth and tissue regeneration .
Treatment of Wilson’s Disease
Scientific Field
Pharmacology and Medicine
Application Summary
Wilson’s Disease (WD) is a genetic disorder that can be successfully treated with pharmacological agents. The treatment is based on the generation of a negative copper balance. Copper-chelating agents and zinc salts, which have functional groups similar to those in “(S)-3-Aminopiperidine dihydrochloride”, have been demonstrated to be effective in the treatment of WD .
Methods of Application
The treatment involves the administration of copper-chelating agents and zinc salts. These compounds bind to copper, reducing its levels in the body and alleviating the symptoms of WD .
Results or Outcomes
The treatment has been shown to be effective in managing WD, improving the quality of life for patients .
properties
IUPAC Name |
(3S)-piperidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPNYXIOFZLNKW-XRIGFGBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584854 | |
Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminopiperidine dihydrochloride | |
CAS RN |
334618-07-4 | |
Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 334618-07-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.